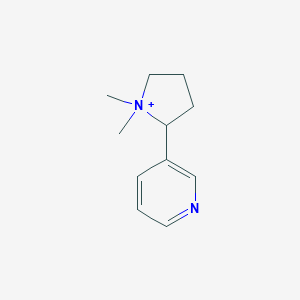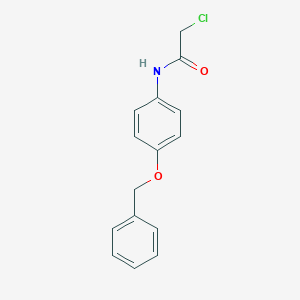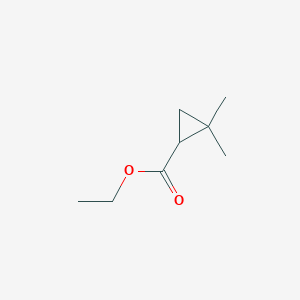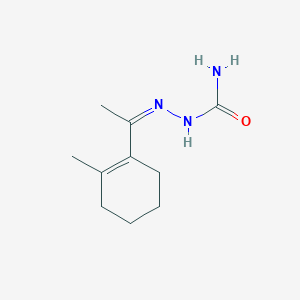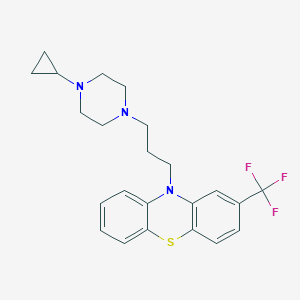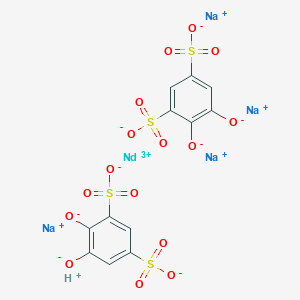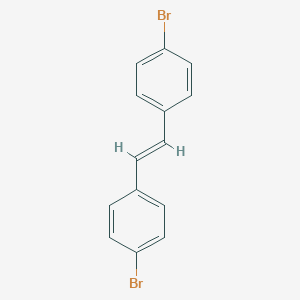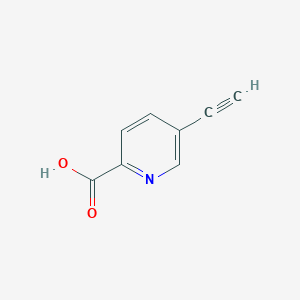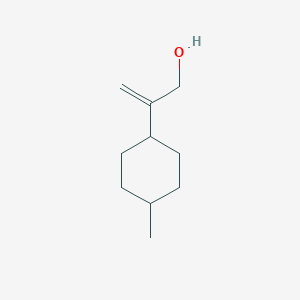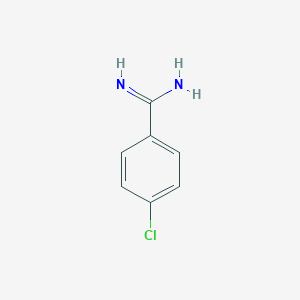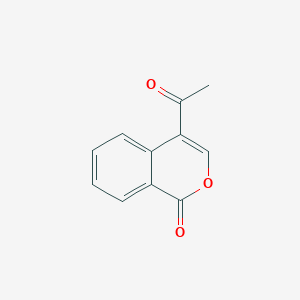
4-Acetylisocoumarin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Acetylisocoumarin is a chemical compound that belongs to the coumarin family. It is a derivative of isocoumarin, which is a naturally occurring compound found in many plants. 4-Acetylisocoumarin has gained significant attention in recent years due to its potential application in scientific research.
Mécanisme D'action
The mechanism of action of 4-Acetylisocoumarin is not yet fully understood. However, it is believed to exert its therapeutic effects through various pathways, including the inhibition of inflammatory mediators, scavenging of free radicals, and modulation of enzyme activity.
Effets Biochimiques Et Physiologiques
Studies have shown that 4-Acetylisocoumarin has various biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines and chemokines, reduce oxidative stress, and enhance the activity of antioxidant enzymes. It has also been shown to have a protective effect on the cardiovascular system and improve glucose metabolism.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 4-Acetylisocoumarin is its high purity and stability, which makes it ideal for use in lab experiments. However, its limited solubility in water can pose a challenge in some experiments. Additionally, its potential toxicity at high concentrations should be taken into consideration.
Orientations Futures
There are several future directions for the study of 4-Acetylisocoumarin. One potential area of research is the development of novel therapeutic agents based on its structure. Another area of interest is the investigation of its potential application in the treatment of neurodegenerative diseases. Further studies are also needed to fully understand its mechanism of action and potential toxicity.
In conclusion, 4-Acetylisocoumarin is a promising compound with potential application in scientific research. Its synthesis method is well-established, and it has been extensively studied for its therapeutic properties. Future research is needed to fully understand its mechanism of action and potential application in the treatment of various diseases.
Méthodes De Synthèse
The synthesis of 4-Acetylisocoumarin can be achieved through various methods. One of the most common methods is the reaction of isocoumarin with acetic anhydride in the presence of a catalyst. The reaction takes place under mild conditions and yields a high purity product.
Applications De Recherche Scientifique
4-Acetylisocoumarin has been extensively studied for its potential application in scientific research. It has been found to exhibit anti-inflammatory, antioxidant, and antimicrobial properties. It has also been shown to have potential as a therapeutic agent for the treatment of various diseases, including cancer, diabetes, and cardiovascular diseases.
Propriétés
Numéro CAS |
16385-16-3 |
|---|---|
Nom du produit |
4-Acetylisocoumarin |
Formule moléculaire |
C11H8O3 |
Poids moléculaire |
188.18 g/mol |
Nom IUPAC |
4-acetylisochromen-1-one |
InChI |
InChI=1S/C11H8O3/c1-7(12)10-6-14-11(13)9-5-3-2-4-8(9)10/h2-6H,1H3 |
Clé InChI |
CDKQBDUTSTYSQN-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=COC(=O)C2=CC=CC=C21 |
SMILES canonique |
CC(=O)C1=COC(=O)C2=CC=CC=C21 |
Autres numéros CAS |
16385-16-3 |
Synonymes |
4-acetyl-isocoumarin 4-acetylisocoumarin |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



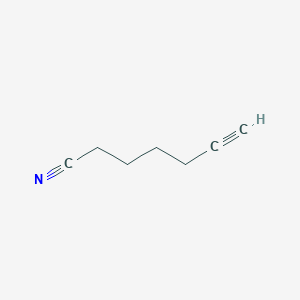
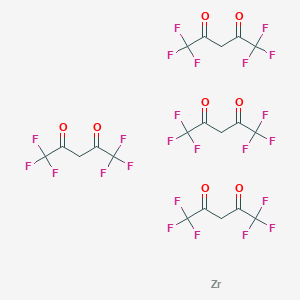
![5-methoxy-1H-pyrrolo[3,2-b]pyridine](/img/structure/B96991.png)
![Bicyclo[2.2.1]heptane-2,2-dimethanol](/img/structure/B96994.png)
